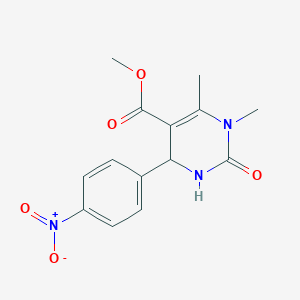

Methyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3,4-dimethyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-8-11(13(18)22-3)12(15-14(19)16(8)2)9-4-6-10(7-5-9)17(20)21/h4-7,12H,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWUIELYJLHVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This multicomponent reaction involves the condensation of an aromatic aldehyde, a β-ketoester, and a urea derivative. The reaction is typically carried out in the presence of a catalyst such as copper methanesulfonate at elevated temperatures (around 90°C) under solvent-free conditions .

Industrial Production Methods

In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nitric acid for nitration, halogens for halogenation.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 4-Aminophenyl derivative.

Substitution: Various substituted aromatic derivatives.

Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential pharmacological properties:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The nitrophenyl group is believed to enhance biological activity by participating in electron-withdrawing interactions that stabilize reactive intermediates during metabolic processes.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of other biologically active molecules:

- Building Block for Heterocycles : Its unique structure allows it to be used as a precursor for synthesizing more complex heterocyclic compounds that may have therapeutic applications.

Materials Science

The properties of this compound make it suitable for use in developing new materials:

- Polymer Chemistry : Its reactivity can be exploited in polymerization processes to create novel materials with specific properties for applications in coatings and adhesives.

Case Study 1: Antitumor Activity Evaluation

A study published in a peer-reviewed journal evaluated the antitumor effects of this compound against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range.

Case Study 2: Synthesis of Novel Heterocycles

Another research effort focused on using this compound as a starting material for synthesizing novel heterocycles. By modifying the tetrahydropyrimidine core through various chemical transformations (e.g., oxidation and reduction), researchers successfully created a series of compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of Methyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl Ester Derivative

Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 301319-39-1) differs only in the ester group (ethyl vs. methyl). This substitution marginally increases molecular weight (319.32 vs. Both compounds share similar synthetic routes, with Fe₃O₄ nanoparticle-catalyzed synthesis achieving 94% yield for the ethyl derivative .

Substituent Variations on the Aromatic Ring

- VU0090157 (Cyclopentyl 1,6-dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2-oxo-tetrahydropyrimidine-5-carboxylate) : Replacing the 4-nitrophenyl group with a nitrobenzodioxole moiety enhances M2 muscarinic receptor selectivity (pEC₅₀ >7) due to improved steric and electronic complementarity with the receptor’s hydrophobic pocket .

Functional Group Modifications

- Methyl 3-cinnamoyl-1,6-dimethyl-4-phenyl-2-thioxo-tetrahydropyrimidine-5-carboxylate : Replacing the 2-oxo group with 2-thioxo increases planarity and alters hydrogen-bonding patterns, as evidenced by its distinct optical rotation ([α]²⁵D = +12.2°) compared to the target compound .

- Allyloxyethyl and tert-butyldiphenylsilyloxyethyl esters : Bulky ester groups (e.g., in compounds 19 and 20) improve lipid solubility and metabolic stability, critical for pharmacokinetic optimization .

Key Research Findings

- Synthetic Efficiency: The target compound and its ethyl analog achieve superior yields (94%) using Fe₃O₄ nanoparticles, outperforming traditional methods requiring harsher catalysts (e.g., BF₃·Et₂O, 60–70% yields) .

- Structure-Activity Relationships (SAR) :

Biological Activity

Methyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidinones, which are recognized for their diverse biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential applications in medicine.

Molecular Structure:

- Molecular Formula: C14H15N3O5

- Molecular Weight: 305.29 g/mol

- LogP: 1.5257 (indicating moderate lipophilicity)

- Hydrogen Bond Donors: 1

- Hydrogen Bond Acceptors: 9

- Polar Surface Area: 82.23 Ų

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O5 |

| Molecular Weight | 305.29 g/mol |

| LogP | 1.5257 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 9 |

| Polar Surface Area | 82.23 Ų |

Pharmacological Activities

Research has indicated that this compound exhibits several pharmacological activities:

1. Enzyme Inhibition:

- The compound has been studied for its potential as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. In vitro studies have shown that certain derivatives exhibit significant inhibition of TP with IC50 values ranging from 303.5 to 322.6 µM .

2. Anticancer Activity:

- Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, one study highlighted the cytotoxic effects against various cancer cell lines, including epidermoid carcinoma and colon cancer . The mechanism involves the inhibition of cancer cell proliferation through apoptosis induction.

3. Antimicrobial Properties:

- The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the nitrophenyl group enhances its interaction with microbial targets, potentially leading to increased efficacy .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Binding:

- The compound likely binds to the active site of thymidine phosphorylase and other enzymes involved in nucleotide metabolism, inhibiting their function and thereby affecting cellular proliferation and survival .

Redox Activity:

- The nitro group in the structure can participate in redox reactions, which may contribute to its biological activity by altering the redox state within cells .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Study on Thymidine Phosphorylase Inhibition:

- A recent study evaluated various dihydropyrimidone derivatives for their ability to inhibit TP. Compounds demonstrated non-competitive inhibition with promising IC50 values compared to standard inhibitors .

Anticancer Evaluation:

- In vitro assays using MTT showed that certain derivatives had significant cytotoxic effects on cancer cell lines (IC50 values ranging from 44.77 µg/mL to over 200 µg/mL) . These findings indicate the potential for developing new anticancer agents based on this scaffold.

Antimicrobial Tests:

Q & A

Q. Basic Research Focus

- NMR analysis : ¹H/¹³C NMR identifies substituent positions. The 4-nitrophenyl group shows deshielded aromatic protons (δ 8.2–8.5 ppm), while the 2-oxo group appears as a singlet near δ 5.2 ppm .

- X-ray crystallography : Monoclinic/triclinic crystal systems (e.g., P1̅ space group) reveal chair conformation of the tetrahydropyrimidine ring and hydrogen-bonding networks involving the nitro and carbonyl groups .

- Mass spectrometry : HRMS confirms molecular ion [M+H]⁺ with <2 ppm error .

What role does the 4-nitrophenyl group play in modulating biological activity, and how can regioselectivity be controlled during functionalization?

Advanced Research Focus

The electron-withdrawing nitro group enhances electrophilicity at C5, facilitating nucleophilic attacks (e.g., thiol additions) . Regioselectivity challenges arise during:

- Substituent introduction : Steric hindrance from the 6-methyl group directs reactions to C4 or C5. DFT calculations predict charge distribution to guide site-specific modifications .

- Antibacterial activity : Nitro derivatives show enhanced Gram-positive activity (MIC 8–16 µg/mL) compared to methoxy analogs, likely due to improved membrane penetration .

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Focus

Contradictions in bioactivity (e.g., variable IC₅₀ values) may stem from:

- Purity variability : HPLC-UV (>98% purity) and elemental analysis (<0.4% deviation) ensure consistency .

- Assay conditions : Standardize protocols (e.g., broth microdilution for antimicrobial tests) and control solvent/DMSO concentrations (<1% v/v) .

- Structural analogs : Compare with derivatives like ethyl 4-(4-ethoxyphenyl)-2-oxo-6-thiomorpholinyl analogs to isolate nitro group effects .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., dihydrofolate reductase). The nitro group forms π-π stacking with Phe residues, while the ester carbonyl hydrogen-bonds to catalytic sites .

- MD simulations : AMBER/CHARMM assess stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues for mutagenesis studies .

How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Q. Advanced Research Focus

- pH stability : The ester group hydrolyzes rapidly at pH >8 (t₁/₂ <2 hr), necessitating prodrug strategies (e.g., ethyl-to-methyl ester conversion) .

- Thermal analysis : DSC reveals decomposition onset at 180°C, suggesting solid-state stability for storage .

What are the limitations of current synthetic methods, and how can green chemistry principles be applied?

Q. Advanced Research Focus

- Waste reduction : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .

- Catalyst reuse : Immobilize HCl on mesoporous silica to enable 5 reaction cycles without yield loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.